molecular formula C27H29ClN2O3S B2512932 Methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1217020-76-2

Methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2512932
CAS No.: 1217020-76-2
M. Wt: 497.05
InChI Key: SRBHWXBHGYTNAD-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C27H29ClN2O3S and its molecular weight is 497.05. The purity is usually 95%.
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Biological Activity

Methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential therapeutic applications. Its structure incorporates various pharmacophores that may contribute to its biological activity. This article reviews the compound's synthesis, biological evaluation, and potential mechanisms of action based on existing literature.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The starting materials often include derivatives of thieno[2,3-c]pyridine and carboxamides. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thieno[2,3-c]pyridine derivatives. For instance, a series of substituted tetrahydrothieno[2,3-c]pyridine derivatives demonstrated significant antibacterial and antifungal activities against various pathogens. These findings suggest that modifications in the thieno[2,3-c]pyridine scaffold can enhance antimicrobial potency .

Anti-inflammatory and Cytokine Inhibition

Research indicates that derivatives of this compound may act as inhibitors of p38 MAP kinase, a critical player in inflammatory responses. Inhibiting this kinase can lead to reduced production of pro-inflammatory cytokines such as TNFα and IL-6. For example, compounds structurally similar to our target have shown effectiveness in reducing cytokine production in models of adjuvant-induced arthritis . This suggests potential applications in treating autoimmune diseases.

Anticancer Activity

The antiproliferative effects of thieno[2,3-c]pyridine derivatives have been evaluated against various cancer cell lines. In vitro studies using the MTT assay revealed that certain derivatives exhibit significant cytotoxicity against breast (MCF-7), colon (SW480), prostate (PC-3), and liver (HEPG-2) cancer cell lines . These findings indicate that the compound may interfere with cancer cell viability through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Inhibition of Kinases : As noted earlier, inhibition of p38 MAPK may reduce inflammatory responses.
  • Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : It may promote programmed cell death through intrinsic pathways.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Chemical and Pharmaceutical Research highlighted the synthesis and antimicrobial evaluation of thieno[2,3-c]pyridine derivatives. The results indicated that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Evaluation Against Cancer Cell Lines : Another study investigated a series of tetrahydropyridothienopyrimidines for their cytotoxic effects on various cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell growth and induce apoptosis .

Properties

IUPAC Name

methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3S.ClH/c1-32-27(31)24-22-13-14-29(16-18-7-3-2-4-8-18)17-23(22)33-26(24)28-25(30)21-12-11-19-9-5-6-10-20(19)15-21;/h2-4,7-8,11-12,15H,5-6,9-10,13-14,16-17H2,1H3,(H,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBHWXBHGYTNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=C(CCCC5)C=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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